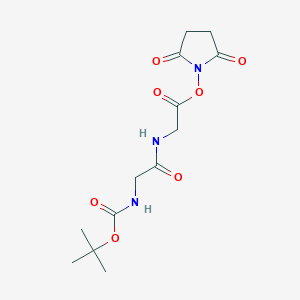
2-(3-Methylphenyl)-1,3-benzoxazol-5-amine
Descripción general
Descripción
“2-(3-Methylphenyl)-1,3-benzoxazol-5-amine” is likely a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoxazoles are generally synthesized through cyclodehydration of 2-aminophenols or from ortho-aminophenol ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzoxazoles are stable compounds. They may exhibit fluorescence, making them useful in optical applications .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives of benzoxazole, including structures related to 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for antimicrobial activities. Compounds such as 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole have shown good or moderate activities against test microorganisms, indicating potential applications in antimicrobial treatments (Bektaş et al., 2007).
Antitumor Properties
Novel benzothiazoles, structurally related to benzoxazoles, have exhibited selective and potent antitumor properties both in vitro and in vivo. These compounds, including 2-(4-amino-3-methylphenyl)benzothiazoles, have been evaluated as potential anticancer agents due to their ability to induce and be biotransformed by cytochrome P450 1A1, suggesting a possible application in cancer therapy (Bradshaw et al., 2002).
Cytotoxic Activity Against Cancer Cells
Newly synthesized cyclic amine-containing benzoxazole and benzoxazolone derivatives have been studied for their cytotoxic effects on human cancer cell lines. The presence of the cyclic amine moiety in the benzoxazole scaffold influences the cytotoxic effect, highlighting their potential as anticancer agents (Murty et al., 2011).
Structural Analysis and Coordination Compounds
A novel compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, has been synthesized and analyzed. This molecule's structural properties, including its nitrogen atom between benzoxazole groups and its potential for forming coordination compounds, are significant for understanding the chemical properties and applications of similar benzoxazole derivatives (Téllez et al., 2013).
Applications in Polymer Chemistry
Benzoxazole derivatives have found applications in polymer chemistry. For example, aromatic poly(ether-imide)s with benzoxazole pendent groups have been synthesized, displaying excellent thermal stability and mechanical properties. These materials are potential candidates for high-performance polymer applications (Jiao et al., 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that benzoxazole derivatives have been found to bind with high affinity to multiple receptors . Indole derivatives, which share a similar structure to benzoxazoles, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 3-MMC, a structurally related compound, is a monoamine transporter substrate that potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .
Biochemical Pathways
Related compounds such as indole derivatives are known to interact with a variety of biochemical pathways . For instance, BPFinder, a computational approach, identifies branched metabolic pathways via atom group tracking .
Result of Action
Benzothiazole derivatives, which are structurally similar, have been reported to inhibit human dna topoisomerase iiα . This suggests that 2-(3-Methylphenyl)-1,3-benzoxazol-5-amine may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUYEILENMPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288893 | |
| Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
293738-20-2 | |
| Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)



![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)
![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)




![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)